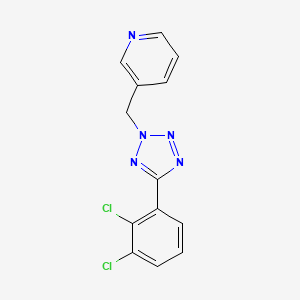
3-((5-(2,3-dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((5-(2,3-dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine is an organic compound belonging to the class of phenyltetrazoles and derivatives . This compound is characterized by the presence of a pyridine ring substituted with a tetrazole ring, which is further substituted with a dichlorophenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
準備方法
The synthesis of 3-((5-(2,3-dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine typically involves the reaction of 2,3-dichlorobenzyl chloride with sodium azide to form the corresponding tetrazole derivative. This intermediate is then reacted with 3-pyridylmethyl chloride under basic conditions to yield the final product . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, such as using different solvents, catalysts, or reaction temperatures.
化学反応の分析
3-((5-(2,3-dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction may lead to the formation of reduced tetrazole derivatives.
科学的研究の応用
3-((5-(2,3-dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs, particularly those targeting purinergic receptors.
Biology: The compound has been studied for its inhibitory effects on purinergic receptors and macrophages.
Industry: It is used in the synthesis of various agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-((5-(2,3-dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine involves its interaction with specific molecular targets, such as purinergic receptors. It acts as an antagonist at these receptors, inhibiting their activity and thereby modulating various physiological processes . The pathways involved include the inhibition of receptor-mediated signaling cascades, which can lead to anti-inflammatory and other therapeutic effects.
類似化合物との比較
Similar compounds to 3-((5-(2,3-dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine include other phenyltetrazole derivatives and pyridine-based compounds. Some examples are:
3-(trifluoromethyl)pyridine: Used in the synthesis of agrochemicals and pharmaceuticals.
5-(2,3-dichlorophenyl)-N-(pyridin-4-ylmethyl)-3-thiocyanatopyrazolo[1,5-a]pyrimidin-7-amine: Another compound with a similar dichlorophenyl group and pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern and its ability to act as a selective antagonist at purinergic receptors, which distinguishes it from other similar compounds.
特性
分子式 |
C13H9Cl2N5 |
|---|---|
分子量 |
306.15 g/mol |
IUPAC名 |
3-[[5-(2,3-dichlorophenyl)tetrazol-2-yl]methyl]pyridine |
InChI |
InChI=1S/C13H9Cl2N5/c14-11-5-1-4-10(12(11)15)13-17-19-20(18-13)8-9-3-2-6-16-7-9/h1-7H,8H2 |
InChIキー |
REPWZGWEHFEUEO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NN(N=N2)CC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


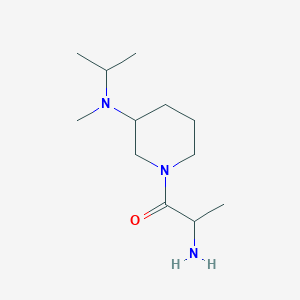
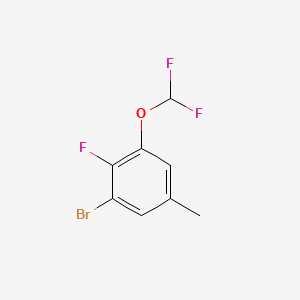
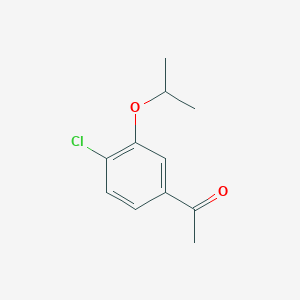
![2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopropylpropanamide](/img/structure/B14780320.png)
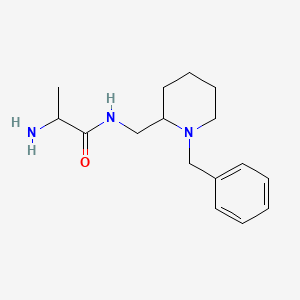

![2-hydroxypropane-1,2,3-tricarboxylic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3H-indole-3-carboxylate](/img/structure/B14780340.png)

![N-[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-N-ethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14780350.png)
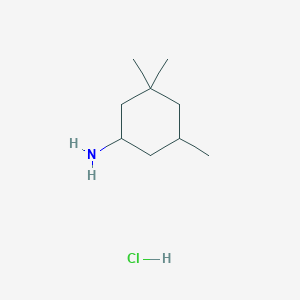
![1-{6-[(2,2-Dimethylpropyl)amino]-5-nitropyridin-2-yl}-2-(4-fluorophenyl)ethane-1,2-dione](/img/structure/B14780363.png)
![2-[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14780371.png)
![6-Methoxy-2-(4-Methoxyphenyl)-3-Cyanobenzo[b]thiophene](/img/structure/B14780375.png)

